(3-(2-Nitrophenyl)isoxazol-5-yl)methanol: A Comprehensive Technical Guide on Synthesis, Structural Biology, and Pharmaceutical Applications
(3-(2-Nitrophenyl)isoxazol-5-yl)methanol: A Comprehensive Technical Guide on Synthesis, Structural Biology, and Pharmaceutical Applications
Executive Summary & Chemical Identity
(3-(2-Nitrophenyl)isoxazol-5-yl)methanol (CAS: 325744-47-6) is a highly versatile, structurally rigid heterocyclic building block[1]. It is characterized by a 1,2-oxazole (isoxazole) core substituted with an ortho-nitrophenyl group at the C3 position and a hydroxymethyl moiety at the C5 position. In modern drug discovery, isoxazoles serve as critical bioisosteres for amides and esters, offering enhanced metabolic stability and membrane permeability.
This specific compound is predominantly utilized as an advanced intermediate in the synthesis of β-lactam antibiotics—specifically modified penicillins and cephalosporins—where the isoxazole side chain confers critical resistance against bacterial β-lactamase enzymes[2].
Structural & Physicochemical Profiling
Understanding the physicochemical properties of this building block is essential for predicting its behavior in subsequent synthetic steps and its influence on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug candidate[3]. The presence of the hydrogen-bond donating hydroxyl group and the strongly electron-withdrawing nitro group creates a highly polarized molecule.
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| Chemical Name | (3-(2-Nitrophenyl)isoxazol-5-yl)methanol |
| CAS Registry Number | 325744-47-6 |
| Molecular Formula | C₁₀H₈N₂O₄ |
| Molecular Weight | 220.184 g/mol |
| Hydrogen Bond Donors | 1 (Hydroxyl -OH) |
| Hydrogen Bond Acceptors | 5 (Nitro, Isoxazole N/O, Hydroxyl O) |
| Rotatable Bonds | 3 |
| Topological Polar Surface Area (TPSA) | ~92.1 Ų |
Mechanistic Synthetic Pathways
The most robust, scalable, and atom-economical method for synthesizing (3-(2-Nitrophenyl)isoxazol-5-yl)methanol relies on the Huisgen 1,3-dipolar cycloaddition [2]. This click-chemistry approach guarantees high regioselectivity.
Fig 1. Mechanistic 1,3-dipolar cycloaddition pathway for synthesizing the target isoxazole.
Causality in Reagent Selection:
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N-Chlorosuccinimide (NCS): Acts as a mild, controlled chlorinating agent to convert the oxime into a hydroximoyl chloride intermediate. Using NCS instead of chlorine gas prevents over-chlorination of the aromatic ring.
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Triethylamine (Et₃N): Facilitates the critical dehydrohalogenation step, generating the transient nitrile oxide dipole in situ.
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Propargyl Alcohol: Serves as the dipolarophile. Terminal alkynes inherently direct the cycloaddition to yield 5-substituted isoxazoles. This regioselectivity is driven by Frontier Molecular Orbital (FMO) interactions (HOMO of the dipole interacting with the LUMO of the alkyne) and steric repulsion, which minimizes clashing between the bulky 2-nitrophenyl group and the hydroxymethyl group.
Downstream Pharmaceutical Applications
The strategic placement of the C5-hydroxymethyl and C3-ortho-nitro groups provides orthogonal handles for advanced derivatization, making it a highly prized scaffold in antibiotic development[4].
Fig 2. Downstream derivatization of the isoxazole core into beta-lactam antibiotics.
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Oxidation to Carboxylic Acid: The C5-hydroxymethyl group is readily oxidized using Jones reagent (CrO₃/H₂SO₄) to yield 3-(2-nitrophenyl)isoxazole-5-carboxylic acid[2]. This acid is a prime candidate for coupling with the 6-aminopenicillanic acid (6-APA) or 7-aminocephalosporanic acid (7-ACA) core via active ester or acyl chloride methods, generating sterically hindered, enzyme-resistant β-lactam antibiotics[4].
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Nitro Reduction: The ortho-nitro group can be selectively reduced to an aniline (e.g., via Pd/C catalytic hydrogenation). This opens pathways for intramolecular cyclizations (forming fused tricyclic systems like quinazolines) or further functionalization to modulate target binding affinity.
Experimental Protocols: A Self-Validating System
To ensure high scientific integrity and reproducibility, the following protocols incorporate causality-driven steps and integrated validation checkpoints.
Protocol 1: Synthesis of 2-Nitrobenzaldehyde Oxime
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Objective: Convert the starting aldehyde to an oxime, the prerequisite for generating the nitrile oxide[2].
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Procedure:
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Dissolve 2-nitrobenzaldehyde (1.0 eq) in a 1:1 mixture of methanol and water.
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Add hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (0.6 eq). Causality: Na₂CO₃ neutralizes the HCl salt, liberating free hydroxylamine to enable nucleophilic attack on the aldehyde carbonyl.
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Stir at room temperature for 2-4 hours.
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Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Validation Checkpoint: ¹H NMR (CDCl₃) must show the disappearance of the aldehyde proton (~10.3 ppm) and the appearance of the oxime CH=N proton (~8.4 ppm).
Protocol 2: [3+2] Cycloaddition to yield (3-(2-Nitrophenyl)isoxazol-5-yl)methanol
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Objective: Execute the 1,3-dipolar cycloaddition while preventing the dimerization of the nitrile oxide into a furoxan byproduct.
-
Procedure:
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Dissolve 2-nitrobenzaldehyde oxime (1.0 eq) in anhydrous DMF.
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Add N-chlorosuccinimide (1.1 eq) portion-wise. Stir at 40°C for 1 hour to form the hydroximoyl chloride intermediate.
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Cool the reaction to 0°C. Add propargyl alcohol (1.5 eq). Causality: Using an excess of the dipolarophile drives the bimolecular reaction to completion and outcompetes nitrile oxide dimerization.
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Add triethylamine (1.2 eq) dropwise over 30 minutes. Causality: Slow addition maintains a low steady-state concentration of the reactive nitrile oxide, further suppressing dimerization.
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Warm to room temperature and stir for 12 hours.
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Quench with water, extract with EtOAc, wash extensively with water (to remove DMF) and brine. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
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Validation Checkpoint: ¹H NMR (CDCl₃) validation requires identifying the diagnostic isoxazole C4-H singlet at ~6.6 ppm and the methylene protons (CH₂-OH) at ~4.8 ppm. LC-MS must confirm the [M+H]⁺ ion at m/z 221.05.
References
-
Title: CN1687075A - 3-phenyl iso-oxazole-5-aminocarbonyl substituted beta-lactam derivative and application[2][4] Source: Google Patents URL:
Sources
- 1. Page loading... [guidechem.com]
- 2. CN1687075A - 3-phenyl iso-oxazole-5-aminocarbonyl substituted beta-lactam derivative and application - Google Patents [patents.google.com]
- 3. 页面加载中... [china.guidechem.com]
- 4. CN1687075A - 3-phenyl iso-oxazole-5-aminocarbonyl substituted beta-lactam derivative and application - Google Patents [patents.google.com]
